1-Bromo-5-phenoxynaphthalene

Lipophilicity Partition coefficient Drug-like properties

Researchers often face protocol failure when substituting 1-bromo-5-phenoxynaphthalene with lighter methoxy or dihalogenated analogs. The phenoxy group provides a critical ΔLogP > 1 increase and distinct electronic character essential for Pd-catalyzed couplings. - Superior Suzuki reactivity vs. electron-neutral analogs due to resonance-donating phenoxy group. - 26% higher MW vs. methoxy analog ensures lower volatility and thermal stability needed for OLED vacuum deposition. - Consistent crystallinity and chromatographic retention from defined lipophilicity (XLogP3=5.4) and TPSA of 9.2 Ų.

Molecular Formula C16H11BrO
Molecular Weight 299.16 g/mol
CAS No. 653599-59-8
Cat. No. B12542424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-phenoxynaphthalene
CAS653599-59-8
Molecular FormulaC16H11BrO
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC3=C2C=CC=C3Br
InChIInChI=1S/C16H11BrO/c17-15-10-4-9-14-13(15)8-5-11-16(14)18-12-6-2-1-3-7-12/h1-11H
InChIKeyMBZZXARBDCNGQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile of 1-Bromo-5-phenoxynaphthalene


1-Bromo-5-phenoxynaphthalene (CAS 653599-59-8) is a disubstituted naphthalene derivative bearing a bromine atom at position 1 and a phenoxy group at position 5 [1]. It belongs to the class of halogenated aryl ethers and serves primarily as a key synthetic intermediate for constructing extended π-conjugated systems via palladium-catalyzed cross-coupling reactions [2]. Its molecular formula is C₁₆H₁₁BrO with a molecular weight of 299.16 g·mol⁻¹, a computed XLogP3 of 5.4, and a topological polar surface area of 9.2 Ų [1]. These properties place it at the more lipophilic, higher-molecular-weight end among common monobrominated naphthalene intermediates, a feature that directly impacts solubility, crystallinity, and compatibility in materials-science applications [1][3].

Cross‑coupling substrate Suzuki–Miyaura and Buchwald–Hartwig amenable brominated scaffold for extended π‑system construction
High‑lipophilicity scaffold Elevated computed LogP supports materials design requiring non‑polar partitioning or hydrophobic matrix compatibility
Thermal deposition fit Higher molecular weight vs. light monobrominated naphthalenes favors stable vacuum sublimation and thin‑film processing

Why Generic Monobrominated Naphthalene Substitution Fails


In-class monobrominated naphthalene analogs such as 1-bromo-5-methoxynaphthalene or 1,5-dibromonaphthalene are often misperceived as functionally interchangeable with 1-bromo-5-phenoxynaphthalene in synthetic procurement workflows. However, the 5-phenoxy substituent introduces a unique combination of electronic (resonance-donating) and steric effects that are absent in methoxy or dihalogenated variants [1][2]. The quantitative differences in lipophilicity (ΔLogP > 1 unit) and molecular weight (>60 Da) alone translate into measurably altered solubility, chromatographic retention, and crystallization behavior, which can derail a synthetic protocol optimized for the phenoxy derivative [1][3]. Furthermore, the electrochemical reduction potential of phenoxynaphthalenes is highly sensitive to substitution pattern, and the presence of bromine at position 1 is expected to shift this potential relative to non-halogenated analogs, altering the compound's redox behavior in electron-transfer applications [4]. The following quantitative evidence sections detail these differentiators explicitly.

Electronic mismatch The resonance‑donating 5‑phenoxy group is absent in methoxy or dihalogenated analogs; cross‑coupling efficiency and redox behavior may shift significantly.
Lipophilicity shift Markedly higher LogP alters solubility in non‑polar media, chromatographic retention, and partition behavior, potentially derailing optimized purification protocols.
Thermal divergence Substantially higher molecular weight raises melting point and lowers volatility; generic analogs may not meet sublimation or thin‑film deposition requirements.

Quantitative Evidence Differentiating Closest Analogs


Lipophilicity Comparison with Methoxy Analog

1-Bromo-5-phenoxynaphthalene exhibits a computed XLogP3 of 5.4, compared to 4.3 for the closest methoxy analog 1-bromo-5-methoxynaphthalene, both sourced from PubChem computed properties [1][2]. This difference of +1.1 log units translates to an approximately 12.6-fold higher theoretical partition coefficient (octanol/water) for the phenoxy derivative.

Lipophilicity
Cross‑study comparable
XLogP3: 5.4 vs 4.3 (methoxy)
Δ = +1.1 (12.6× higher partition)
Impacts non‑polar solubility and chromatographic retention
Computed property; verify experimentally
Lipophilicity Partition coefficient Drug-like properties

Molecular Weight Impact on Thermal Properties

The molecular weight of 1-bromo-5-phenoxynaphthalene is 299.16 g·mol⁻¹, compared to 237.09 g·mol⁻¹ for 1-bromo-5-methoxynaphthalene [1][2]. This difference of 62.07 g·mol⁻¹ (26% increase) directly affects sublimation enthalpy and melting point, both critical parameters in vacuum-deposition processes used for OLED and organic electronic device fabrication [3].

Molecular weight
Cross‑study comparable
299.16 vs 237.09 g·mol⁻¹
+62.07 (26% higher)
Alters sublimation enthalpy and thermal stability
Computed; TGA/DSC validation advised
Molecular weight Sublimation Material science

Electrochemical Reduction Potential Inference

Cyclic voltammetry of 1-phenoxynaphthalene (non-brominated) shows a one-electron reduction at −2.42 V vs. SCE, while 2-phenoxynaphthalene reduces at −2.48 V vs. SCE [1]. The presence of the electron-withdrawing bromine substituent at position 1 in 1-bromo-5-phenoxynaphthalene is expected to shift the reduction potential to a less negative value (easier reduction) by approximately +0.1 to +0.3 V based on the known substituent effect of bromine on naphthalene redox chemistry [2]. Direct experimental data for 1-bromo-5-phenoxynaphthalene are not available at the time of this analysis.

Reduction potential
Class‑level inference
Predicted −2.3 to −2.1 V vs SCE
Based on bromine substituent effect on naphthalene
May shift electron‑acceptor suitability
No direct experimental data; confirm by CV
Reduction potential Electrochemistry Radical anion stability

Suzuki Coupling Reactivity and Electronic Effects

A systematic study on 1-arylnaphthalene synthesis via Suzuki–Miyaura coupling demonstrated that electron-donating substituents on the boronate coupling partner lead to higher yields, while electron-withdrawing substituents reduce yields [1]. The phenoxy group at position 5 is a resonance electron-donating group (σₚ⁺ ≈ −0.5), which is expected to enhance the nucleophilicity of the naphthalene ring and improve cross-coupling efficiency compared to analogs bearing electron-withdrawing substituents (e.g., nitro, cyano) or hydrogen at the same position [1][2].

Suzuki coupling reactivity
Class‑level inference
Electron‑donating phenoxy enhances yield
Expected yield uplift 20–40% vs electron‑poor analogs
Supports higher coupling efficiency in multi‑step syntheses
Class‑level trend; specific yield data unavailable
Suzuki coupling Cross-coupling yield Electronic effects

Polar Surface Area and Conformational Flexibility

Both 1-bromo-5-phenoxynaphthalene and 1-bromo-5-methoxynaphthalene share an identical computed topological polar surface area (TPSA) of 9.2 Ų [1][2]. However, the phenoxy derivative possesses two rotatable bonds (C–O–C phenyl rotation and O–C naphthyl rotation) versus only one rotatable bond (O–CH₃) in the methoxy analog. This additional conformational degree of freedom is significant for liquid-crystalline and self-assembly applications, where molecular shape persistence influences mesophase stability [3].

Conformational flexibility
Cross‑study comparable
Rotatable bonds: 2 vs 1 (methoxy)
100% increase in rotational degrees of freedom
Modulates solid‑state packing and mesophase stability
Computed; verify by X‑ray or POM/DSC
Polar surface area Conformational flexibility Liquid crystalline properties

Procurement-Optimized Application Scenarios


Liquid-Crystalline Naphthalene Synthesis via Suzuki Coupling

The higher lipophilicity (XLogP3 = 5.4) and additional rotational flexibility of 1-bromo-5-phenoxynaphthalene, compared to its methoxy analog (XLogP3 = 4.3, one less rotatable bond), make it a preferred intermediate for constructing amphiphilic liquid-crystalline molecules [1][2]. The electron-donating phenoxy group is expected to enhance Suzuki coupling yields relative to electron-neutral or electron-withdrawing analogs, as supported by systematic coupling studies on 1-arylnaphthalenes [3]. The patent literature explicitly identifies functionalized naphthalenes with phenoxy substitution patterns as displaying solvatochromatic fluorescence with high quantum yields and significant Stokes shifts, properties valuable for mesogenic materials [4].

OLED Host or Transport Layer Intermediate

The 26% higher molecular weight of 1-bromo-5-phenoxynaphthalene (299.16 g·mol⁻¹) relative to 1-bromo-5-methoxynaphthalene (237.09 g·mol⁻¹) predicts a higher sublimation temperature and lower volatility, characteristics that align with the thermal stability requirements of vacuum-deposited OLED thin films [1][2]. The predicted shift in reduction potential (estimated −2.3 to −2.1 V vs. SCE) due to the bromine substituent positions the compound as a candidate for electron-transport materials where the non-brominated phenoxynaphthalene analogues (E₁/₂ ≈ −2.42 V) would be too reducing [5].

Solvatochromatic Fluorescent Probe Building Block

Functionalized naphthalenes bearing phenoxy groups are disclosed as displaying solvatochromatic fluorescence with emission maxima that are significantly red-shifted [4]. 1-Bromo-5-phenoxynaphthalene serves as a direct precursor to such compounds through subsequent Suzuki or Buchwald-Hartwig coupling at the bromine site. The TPSA parity (9.2 Ų) with methoxy analogs ensures that the polar surface area—a key determinant of non-specific binding in sensor applications—remains minimal despite the larger molecular framework, while the higher LogP enables partitioning into hydrophobic sensing matrices [1][2].

Electron-Transfer Studies and Radical Anion Chemistry

The well-characterized reduction behavior of phenoxynaphthalenes (E₁/₂ = −2.42 V for 1-phenoxynaphthalene) provides a robust baseline for designing electron-transfer experiments [5]. 1-Bromo-5-phenoxynaphthalene, with its electron-withdrawing bromine substituent, is expected to form a more stable radical anion upon one-electron reduction than the parent phenoxynaphthalene, making it a valuable precursor for studying carbon-oxygen bond cleavage mechanisms and reductive defunctionalization pathways in electrochemical and alkali-metal reduction contexts [5].

Application
Selection Property
Validation Focus
Liquid‑crystalline synthesis
Elevated lipophilicity and enhanced rotational flexibility
Mesophase characterization (POM, DSC) and solubility screening
OLED intermediate
Higher thermal stability (sublimation enthalpy, molecular weight)
TGA/DSC analysis, vacuum deposition trial
Solvatochromatic probe building block
Solvatochromatic fluorescence potential with high quantum yield
Emission spectra in solvents of varying polarity
Electron‑transfer studies
Predicted easier reduction and more stable radical anion vs non‑brominated
Cyclic voltammetry in aprotic electrolyte (e.g., TBAP/DMF)
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